molecular formula C13H13N B1452393 4-Cyclopropylnaphthalen-1-amine CAS No. 878671-94-4

4-Cyclopropylnaphthalen-1-amine

Cat. No. B1452393
M. Wt: 183.25 g/mol
InChI Key: NYKSBMRQNSCVMO-UHFFFAOYSA-N
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Description

4-Cyclopropylnaphthalen-1-amine, with the CAS Number 878671-94-4, is a compound with the molecular formula C13H13N . It has a molecular weight of 183.25 . The compound is light-red to brown in solid form .


Synthesis Analysis

The synthesis of 4-Cyclopropylnaphthalen-1-amine hydrochloride involves a multi-step reaction with three steps . The first step involves triethylamine and trichlorophosphate in dichloromethane at 0 - 10 °C . The second step involves copper diacetate in toluene under reflux . The final step involves sodium hydroxide in methanol under reflux at 20 - 30 °C with a pH of 1 - 2 .


Molecular Structure Analysis

The InChI code for 4-Cyclopropylnaphthalen-1-amine is 1S/C13H13N/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6,14H2 . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

4-Cyclopropylnaphthalen-1-amine is a light-red to brown solid . It has a molecular weight of 183.25 and a molecular formula of C13H13N . The compound should be stored at a temperature of 2-8 °C .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

4-Cyclopropylnaphthalen-1-amine and its derivatives are integral in various synthetic processes in organic chemistry. For instance, the compound 1-(Arylsulfonyl)cyclopropanol, a cyclopropanone derivative, can be used with terminal acetylenes and disubstituted amines to synthesize 1-alkynyl cyclopropylamines, demonstrating its utility in creating complex organic structures (Liu, An, Jiang, & Chen, 2008). Additionally, the synthesis of complex polymers incorporating naphthylamine-derived compounds, such as aromatic poly(amine-1,3,4-oxadiazole)s, indicates the role of these compounds in developing new materials with potential applications in electronics and photonics (Liou, Hsiao, Chen, & Yen, 2006).

Role in Antiproliferative Compounds

Cyclopropylamine derivatives, like 1-(3-Amino-4-Morpholino-1H-Indazole-1-Carbonyl)-N-(4-Methoxyphenyl)Cyclopropane-1-Carboxamide, have been found to exhibit significant inhibitory activity against certain cancer cell lines. This suggests a potential role for 4-Cyclopropylnaphthalen-1-amine derivatives in the development of antiproliferative agents for cancer treatment (Lu et al., 2021).

Catalysis and Chemical Reactions

4-Cyclopropylnaphthalen-1-amine and its analogs are involved in various catalytic processes and chemical reactions. For example, palladium-catalyzed amination of aryl bromides to produce 1-aminonaphthalenes demonstrates the importance of these compounds in facilitating complex chemical reactions (Wang, Magnin, & Hamann, 2003). Similarly, the use of doubly activated cyclopropanes, derived from cyclopropyl ketones, for the synthesis of dihydropyrroles and pyrroles highlights the versatility of cyclopropylamine derivatives in organic synthesis (Wurz & Charette, 2005).

Application in Ligand Chemistry

In ligand chemistry, compounds like 1,2-Diphenyl-3,4-bis[(2,4,6-tri-tert-butylphenyl)phosphinidene]cyclobutene, used as an additive in copper-catalyzed amination reactions, illustrate the use of cyclopropylamine derivatives in enhancing the efficiency and yield of such reactions (Gajare, Toyota, Yoshifuji, & Ozawa, 2004).

Developments in Medicinal Chemistry

Cyclopropylamine derivatives, such as the fluorinated 2-Arylcyclopropan-1-amines, have been identified as a new class of sigma receptor ligands, indicating their potential in medicinal chemistry and drug design for targeting specific receptor subtypes (Schinor et al., 2020).

Safety And Hazards

The safety information for 4-Cyclopropylnaphthalen-1-amine indicates that it is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-cyclopropylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-13-8-7-10(9-5-6-9)11-3-1-2-4-12(11)13/h1-4,7-9H,5-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKSBMRQNSCVMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=C(C3=CC=CC=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80703885
Record name 4-Cyclopropylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyclopropylnaphthalen-1-amine

CAS RN

878671-94-4
Record name 4-Cyclopropylnaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80703885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1-cyclopropyl-4-nitronaphthalene (5 g, 23 mmol) in ethanol (200 mL) was stirred under hydrogen in the presence of Pd/C (10% net, 1.8 g). The reaction mixture was shaken overnight, filtered over celite, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to yield 1-amino-4-cyclopropylnaphthalene (3.1 g, 73%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Q Meng, T Zhao, D Kang, B Huang, P Zhan… - Chemistry Central …, 2017 - Springer
… ratio between 4-cyclopropylnaphthalen-1-amine and TCDI (… reaction ratio was 4-cyclopropylnaphthalen-1-amine/TCDI = 1:… between 4-cyclopropylnaphthalen-1-amine and TCDI is 1:1.5. …
Number of citations: 11 link.springer.com
X Li, B Huang, Z Zhou, P Gao… - Chemical biology & …, 2016 - Wiley Online Library
… General procedure for the synthesis of 4-cyclopropylnaphthalen-1-amine (4) … . Then, 4-cyclopropylnaphthalen-1-amine (4) was prepared from commercially available 4-…
Number of citations: 12 onlinelibrary.wiley.com
X Lu, X Li, J Yang, B Huang, D Kang, F Zhao… - Bioorganic & medicinal …, 2016 - Elsevier
… In terms of LBD-2 ∼ LBD-11, the key intermediate 4-cyclopropylnaphthalen-1-amine (LBA) was prepared from commercially available 4-bromonaphthalen-1-amine (LAA) and …
Number of citations: 10 www.sciencedirect.com
X Li, B Huang, Z Zhou, P Gao… - Chemical Biology & …, 2016 - search.ebscohost.com
… General procedure for the synthesis of 4cyclopropylnaphthalen-1-amine (4) A solution of 4-bromonaphthalen-1-amine (3) (0.50 g, 2.25 mmol), cyclopropylboronic acid (0.21 g, 2.47 …
Number of citations: 0 search.ebscohost.com
T Zhao, J Zhang, Y Tao, H Liao, F Zhao… - Journal of Medicinal …, 2022 - ACS Publications
… The starting material 4-cyclopropylnaphthalen-1-amine was treated with 2-nitropyridin-3-yl trifluoromethanesulfonate (1b) or 4-chloro-3-nitropyridine (1c) to afford intermediate 2b or 2c …
Number of citations: 10 pubs.acs.org
T Zhao, Q Meng, Z Sun, Y Chen, W Ai… - Journal of Medicinal …, 2020 - ACS Publications
… The starting material, 4-bromonaphthalen-1-amine (9e), was converted to 4-cyclopropylnaphthalen-1-amine (9c) via a Suzuki coupling reaction in a toluene/water mixture, and 9c was …
Number of citations: 24 pubs.acs.org
J Zhang, Y Dong, S Gao, X Zhang, H Liao, X Shi… - European Journal of …, 2022 - Elsevier
… As shown in Scheme 1, the starting material 4-bromonaphthalen-1-amine (I-0) was firstly converted to the 4-cyclopropylnaphthalen-1-amine (I-1) via Suzuki-Miyaura reaction with …
Number of citations: 2 www.sciencedirect.com

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